![molecular formula C23H24N4O6S B2804868 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 862809-41-4](/img/structure/B2804868.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and 1,3,4-oxadiazole rings would likely make the molecule planar or nearly planar in those regions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the 1,3,4-oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl group might make the compound more polar and therefore more soluble in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
- A study focused on the synthesis, characterization, and biological activity (antioxidant and antibacterial) of derivatives related to the 1,3,4-oxadiazole-2-thiones class. These compounds, similar in structure to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, were analyzed using spectral studies and X-ray diffraction, demonstrating potential in antibacterial applications (Karanth et al., 2019).
Synthesis and Antibacterial Evaluation
- Research explored the synthesis and antibacterial properties of compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds, structurally related to the chemical , showed significant antibacterial activity, indicating potential for therapeutic applications (Aziz‐ur‐Rehman et al., 2017).
Enzyme Inhibitory Potential
- Another study evaluated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. The synthesized compounds were tested against α-glucosidase and acetylcholinesterase (AChE), demonstrating substantial inhibitory activity, which is relevant to the potential therapeutic applications of similar compounds (Abbasi et al., 2019).
Anticancer Activity
- A series of substituted benzamides, including those with structural similarities to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, were synthesized and evaluated for anticancer activity. The study found that some derivatives exhibited moderate to excellent anticancer activity, which might indicate similar potential for the compound (Ravinaik et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-15-6-4-5-13-27(15)34(29,30)17-11-9-16(10-12-17)21(28)24-23-26-25-22(33-23)20-14-31-18-7-2-3-8-19(18)32-20/h2-3,7-12,15,20H,4-6,13-14H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDFDXZLOZWCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

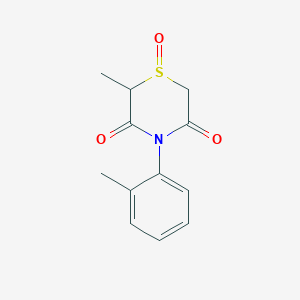

![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)

![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)
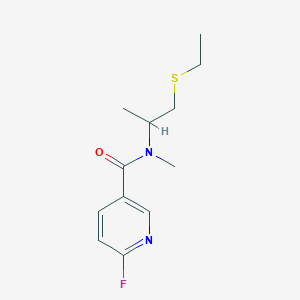
![4-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2804795.png)
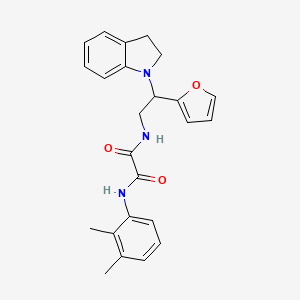
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804801.png)
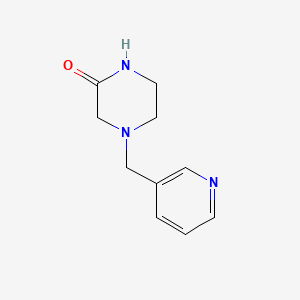
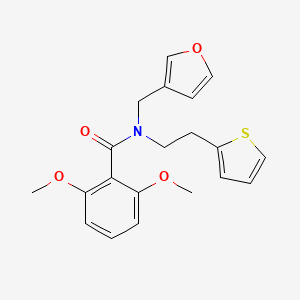
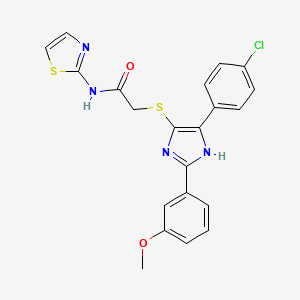

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)